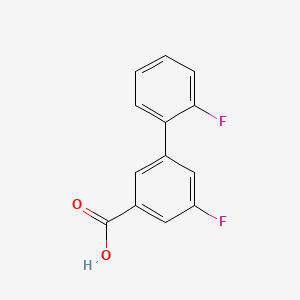

3-(2-Fluorophenyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFPGCBAJRMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673356 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-75-0 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: Focus on 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

A Note to Our Scientific Audience:

Initial research into the properties of 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid revealed a significant scarcity of available technical data in established scientific databases and commercial supplier catalogs. To provide a comprehensive and scientifically rigorous guide as requested, we have shifted the focus to a closely related and well-documented isomer: 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid . This structural analog shares key features with the original topic of interest, including the difluorobiphenyl scaffold and a carboxylic acid moiety, making it a relevant and valuable subject for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and applications discussed herein are likely to be broadly applicable to the study of other difluorinated biphenyl carboxylic acid isomers.

Technical Guide: 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

This guide provides a detailed examination of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental properties, established synthesis protocols, analytical characterization, and key applications, with a focus on the causal relationships that underpin its utility.

Core Molecular Properties

The unique arrangement of fluorine atoms and the carboxylic acid group on the biphenyl framework of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid dictates its physicochemical properties and reactivity.

1.1. Structural and Physicochemical Data

A summary of the key identifiers and physicochemical properties for 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | N/A |

| CAS Number | 656304-77-7 | [1] |

| Molecular Formula | C₁₃H₈F₂O₂ | [1] |

| Molecular Weight | 234.2 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and chloroform. | [2] |

| Storage | Room temperature, in a dry, dark place. | [1] |

1.2. The Influence of Fluorine Substitution

The presence of two fluorine atoms on one of the phenyl rings has profound implications for the molecule's properties:

-

Metabolic Stability: Fluorine substitution at the 2' and 4' positions can block potential sites of oxidative metabolism by cytochrome P450 enzymes. This strategic placement enhances the metabolic stability of drug candidates incorporating this moiety, a critical factor in improving pharmacokinetic profiles.[1]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes. This can result in improved binding affinity and potency of bioactive molecules.[1]

-

Conformational Control: The fluorine substituents can influence the torsional angle between the two phenyl rings, affecting the overall shape of the molecule and its ability to fit into a binding pocket.

Synthesis and Purification

The synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is typically achieved through a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

2.1. Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule points to a Suzuki coupling between a boronic acid (or its ester) and an aryl halide. The choice of which fragment carries which functional group depends on the availability and reactivity of the starting materials. A common and effective strategy is the coupling of (2,4-difluorophenyl)boronic acid with a halogenated benzoic acid derivative.

2.2. Experimental Protocol: Suzuki Coupling

This protocol provides a representative, step-by-step methodology for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Diagram of the Synthetic Workflow:

Caption: A typical workflow for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization to obtain the pure 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Base: The base is crucial for the transmetalation step of the Suzuki coupling mechanism, activating the boronic acid.

-

Aqueous Workup and Acidification: The carboxylic acid product is often deprotonated under the basic reaction conditions. Acidification is necessary to protonate the carboxylate, rendering it less water-soluble and allowing for its extraction into an organic solvent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons. The coupling patterns will be complex due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: Will display signals for all 13 carbon atoms, with the carbon atoms attached to fluorine showing characteristic splitting (C-F coupling).

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to the molecular weight minus one.

-

Infrared (IR) Spectroscopy: Will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

3.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A powerful technique to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Applications in Research and Development

2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a valuable building block in several areas of chemical research.

4.1. Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its structural features are particularly relevant for:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenyl scaffold is a common feature in many NSAIDs. The fluorine atoms can enhance the binding affinity to cyclooxygenase (COX) enzymes.[1]

-

Structure-Activity Relationship (SAR) Studies: It is frequently used in medicinal chemistry to probe the SAR of drug candidates. By incorporating this moiety, chemists can systematically evaluate the impact of fluorine substitution on biological activity.[1]

Diagram of the Role in Drug Discovery:

Caption: The central role of the title compound in lead optimization during drug discovery.

4.2. Materials Science

The rigid biphenyl structure and the potential for derivatization through the carboxylic acid group make this compound a candidate for the synthesis of:

-

Liquid Crystals: The rigid, rod-like shape of biphenyl derivatives is conducive to the formation of liquid crystalline phases.

-

Agrochemicals: The biphenyl scaffold is also found in some pesticides and herbicides.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

ChemBK. Biphenyl]-3-carboxylic acid, 4'-[(ethylamino)carbonyl]-3',6-difluoro-. [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Abstract: 3-(2-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on both phenyl rings imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical data, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, is a solid organic compound. The presence of two electron-withdrawing fluorine atoms significantly influences its electronic properties and reactivity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-fluoro-5-(2-fluorophenyl)benzoic acid | [] |

| CAS Number | 1214386-75-0 | [2] |

| Molecular Formula | C₁₃H₈F₂O₂ | [2] |

| Molecular Weight | 234.20 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F | N/A |

| InChI Key | N/A | N/A |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | ≥98% (commercially available) | [2] |

Synthesis and Purification

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.

Synthesis Workflow

The synthesis involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In this case, (2-fluorophenyl)boronic acid is coupled with a 3-bromo-5-fluorobenzoic acid derivative.

Caption: Suzuki-Miyaura coupling for synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base like sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

-

Aqueous Extraction: Wash the organic layer with brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo.

-

Purification: The crude product is purified by dissolving it in a basic aqueous solution (e.g., 1M NaOH), washing with a nonpolar solvent (e.g., ether or hexane) to remove non-acidic impurities, and then re-acidifying the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the pure product.

-

Final Product: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3][4] Benzoic acid derivatives, in particular, are common scaffolds in pharmaceutical development.[5]

While specific applications of this compound are often proprietary and found within patent literature, its structure is indicative of its utility as a key intermediate for building more complex molecules. The biaryl scaffold is a common feature in drugs targeting a range of diseases. The fluorination pattern on this compound can be used to fine-tune the electronic and steric properties of a final drug molecule, potentially leading to improved efficacy and safety profiles.[6]

Derivatives of similar fluorinated benzoic acids have been explored for various therapeutic applications, including:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs utilize substituted biaryl motifs.[5]

-

Anti-inflammatory Agents: As precursors to indole derivatives, which can possess anti-inflammatory properties.[7]

-

Antiviral and Antimicrobial Agents: Fluorinated compounds have shown promise in developing new treatments for infectious diseases.[6][8]

Safety and Handling

As with any laboratory chemical, this compound and its parent compound, 3-fluorobenzoic acid, should be handled with care.

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description | Classifications |

| H315 | Causes skin irritation | Skin Irrit. 2[9][10][11] |

| H319 | Causes serious eye irritation | Eye Irrit. 2[9][11][12] |

| H335 | May cause respiratory irritation | STOT SE 3[9][11] |

This data is based on the parent compound, 3-fluorobenzoic acid, as specific data for the title compound is not publicly available. Similar precautions should be taken.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[12][13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

-

Conclusion

This compound is a specialized chemical intermediate with significant potential for the development of advanced materials and novel therapeutics. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. The unique properties conferred by its difluorinated biaryl structure make it a valuable tool for medicinal chemists aiming to overcome challenges in drug design, such as metabolic instability and target selectivity. Further research into the applications of this compound and its derivatives is likely to yield new and effective treatments for a variety of diseases.

References

-

PubChem. 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Available from: [Link]

-

PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1214386-75-0. Available from: [Link]

-

PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluorobenzoic acid. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid, 3-fluoro-. NIST WebBook. Available from: [Link]

-

Ark Pharm, Inc. This compound - CAS:1214386-75-0. Available from: [Link]

-

PubChem. 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

ResearchGate. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Available from: [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

Sources

- 2. This compound - CAS:1214386-75-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

3-(2-Fluorophenyl)-5-fluorobenzoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a biaryl carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of two fluorine atoms and a carboxylic acid moiety dictates its reactivity and toxicological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its chemical structure and data from close structural analogs.

Table 1: Chemical Identity and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₈F₂O₂ | - |

| Molecular Weight | 234.20 g/mol | Computed |

| CAS Number | Not broadly available | - |

| Appearance | Expected to be a white to off-white solid powder | Inferred from analogs |

Note: Physicochemical properties are based on the parent compound and structurally similar molecules like 3-(2-chlorophenyl)-5-fluorobenzoic acid and 3-fluorobenzoic acid.[1]

Section 2: Hazard Analysis and Toxicological Profile

Based on the Globally Harmonized System (GHS) classifications for structurally related fluorinated benzoic acids, this compound is presumed to be a hazardous substance.[2][3][4] The primary hazards are associated with its acidic nature and irritant properties, which are common to this class of compounds.[5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

Toxicological Rationale:

-

Oral Toxicity (H302): While fluorinated benzoic acids generally exhibit low oral toxicity, ingestion can still be harmful.[6]

-

Dermal and Ocular Irritation (H315, H319): The carboxylic acid functional group is the primary driver of irritancy.[6] Direct contact with the skin can lead to redness and a burning sensation, while eye contact is likely to cause serious, potentially lasting irritation.[2][5]

-

Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized.[3] Inhalation of this dust can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[4][5]

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical. The following workflow illustrates the logical progression from hazard identification to the implementation of robust control measures, ensuring a multi-layered safety approach.

Caption: Risk assessment and control workflow for handling the compound.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed protocols is non-negotiable for mitigating the risks identified. These procedures should be practiced and validated within your specific laboratory context.

General Handling and Use

This protocol is designed to prevent the generation and inhalation of dust and to avoid dermal and ocular contact.[5][7]

-

Preparation:

-

Designate a specific work area, preferably within a certified chemical fume hood or a ventilated balance enclosure.

-

Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3]

-

Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) before retrieving the compound.

-

-

Personal Protective Equipment (PPE):

-

Weighing and Transfer:

-

Perform all weighing and transfer operations that may generate dust inside a fume hood or ventilated enclosure.

-

Use a micro-spatula to handle the solid. Avoid scooping large amounts at once to minimize dust generation.

-

Tap the spatula gently to dispense the powder; do not shake or drop it from a height.

-

-

Dissolution:

-

Add the solid to the solvent slowly. If using a stir bar, ensure the vortex is minimal to prevent splashing.

-

Keep the container covered or capped whenever possible.

-

-

Post-Handling:

Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

-

Container: Keep the compound in a tightly closed, properly labeled container.[4][7]

-

Location: Store in a cool, dry, and well-ventilated area.[4][7] A dedicated cabinet for solid irritants is recommended.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these may trigger vigorous or exothermic reactions.[3]

Spill Management

Prompt and correct response to a spill minimizes potential exposure and environmental contamination.

-

Evacuation and Alerting:

-

Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

-

Restrict access to the spill area.

-

-

Control and Cleanup (for small spills):

-

Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Do not use water to clean up the dry powder as it may create a more hazardous slurry.

-

Carefully sweep up the material without creating dust.[2] Use a dustpan and brush or a HEPA-filtered vacuum.

-

Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[4] Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2]

-

Inhalation:

-

Action: Immediately move the affected person to fresh air.[2][4] If breathing is difficult or stops, provide artificial respiration.

-

Causality: Removing the individual from the contaminated atmosphere is the priority to prevent further respiratory irritation.

-

Follow-up: Seek immediate medical attention.

-

-

Skin Contact:

-

Action: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4]

-

Causality: Prompt and thorough washing is required to remove the irritating solid and mitigate chemical burns or rashes.

-

Follow-up: If skin irritation persists, seek medical attention.[4]

-

-

Eye Contact:

-

Action: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do so.[2]

-

Causality: Extensive irrigation is crucial to dilute and remove the chemical, preventing serious and potentially irreversible damage to the cornea.

-

-

Ingestion:

-

Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.

-

Causality: Inducing vomiting may cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical.

-

Follow-up: Seek immediate medical attention.

-

References

-

AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (2025, September 27). 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]

-

PubChem. (2025, December 27). 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Biological Frontier of Fluorinated Biphenyl Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Drug Design

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance biological activity. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical properties. This includes improving metabolic stability, increasing binding affinity to biological targets, and altering acidity (pKa), which can profoundly impact a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3]

One of the most well-known examples of a fluorinated biphenyl carboxylic acid is Diflunisal, a salicylic acid derivative developed in 1971, which demonstrates the foundational anti-inflammatory and analgesic properties of this class.[4] This guide delves into the core biological activities of these compounds, from their primary mechanism as anti-inflammatory agents to their expanding roles in treating complex diseases like amyloidosis, cancer, and viral infections, providing field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

Part 1: The Core Mechanism - Potent Anti-Inflammatory Action via COX Inhibition

The hallmark biological activity of many fluorinated biphenyl carboxylic acids is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

The Cyclooxygenase (COX) Pathway

COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) are responsible for converting arachidonic acid into prostaglandins.[6] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever.[5]

-

COX-1 is typically expressed constitutively and plays a role in physiological functions like protecting the gastric lining and regulating platelet function.[5]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]

Many fluorinated biphenyl carboxylic acids, such as Diflunisal and Flurbiprofen, act as non-steroidal anti-inflammatory drugs (NSAIDs) by non-selectively inhibiting both COX-1 and COX-2.[5][7] This dual inhibition effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[5] However, the inhibition of COX-1 is also associated with common NSAID-related side effects, such as gastrointestinal irritation.[5][8]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds against COX-1 and COX-2 enzymes. The principle is based on measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (fluorinated biphenyl carboxylic acids) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

PGE2 ELISA kit

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A known NSAID like Flurbiprofen or Celecoxib should be used as a positive control.

-

Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer.

-

Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

-

Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. A clear dose-response curve for the test compounds demonstrates the specificity of the inhibition.

Part 2: Diverse Therapeutic Applications Beyond Inflammation

The unique structure of fluorinated biphenyl carboxylic acids lends itself to interactions with a variety of biological targets, leading to a broad spectrum of therapeutic possibilities.

Neuroprotection and Alzheimer's Disease

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease (AD).[9] The anti-inflammatory properties of fluorinated biphenyl carboxylic acids make them attractive candidates for neuroprotection.

-

Amyloid-β Reduction: Flurbiprofen is one of a subset of NSAIDs that act as selective amyloid-lowering agents (SALAs), reducing the levels of the neurotoxic amyloid-beta 1-42 (Aβ1–42) peptide, a primary component of the plaques found in AD brains.[5]

-

Neuroinflammation Attenuation: Derivatives of flurbiprofen have been shown to reduce microglial activation, a key component of the brain's inflammatory response, in animal models.[9] In co-culture systems, flurbiprofen demonstrated a concentration-dependent neuroprotective effect on neuronal cells exposed to inflammatory stimuli.[5]

Anticancer Activity

Several fluorinated biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

-

Cell Cycle Inhibition: Biphenyl-4-carboxylic acid derivatives have been shown to inhibit Cyclin-Dependent Kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle, and also to disrupt tubulin polymerization, which is critical for the G2/M phase.[10] This dual action can effectively halt the proliferation of cancer cells.[10]

-

Kinase Inhibition: A fluorinated quinazoline-4-carboxylic acid was identified as a potent inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and is often overexpressed in tumors.[11] Inhibition of this kinase can lead to cell cycle arrest and apoptosis.[11]

-

Androgen Synthesis Inhibition: Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the pathway for androgen biosynthesis.[1] This is a key target in the treatment of prostate cancer.

Table 1: Anticancer Activity of Selected Fluorinated Biphenyl Carboxylic Acid Derivatives

| Compound Class | Target | Mechanism of Action | In Vitro Model | Key Findings | Reference |

| Biphenyl-4-carboxylic acid amide | Cdk4 & Tubulin | Blocks cell cycle at G0/G1 and G2/M phases | HCT-116, NCI-H460 cells | Induces apoptosis and is efficacious in mouse xenograft models. | [10] |

| Fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Cell cycle arrest at G1 phase, induction of apoptosis | MCF-7 breast cancer cells | Most potent compound in a series of tested derivatives. | [11] |

| Fluorinated biphenyl methylene imidazole | CYP17A1 | Inhibition of androgen biosynthesis | N/A | Identified as potent inhibitors for this key enzyme. | [1] |

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

A significant application of this chemical class is in the development of anti-HIV drugs. Diarylpyrimidines (DAPYs), which incorporate a fluorinated biphenyl moiety, have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, disrupting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle. The inclusion of fluorine has been demonstrated to significantly boost antiviral activity.[1]

Table 2: Anti-HIV-1 Activity of a Fluorinated NH2-Biphenyl-Diarylpyrimidine

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t (fluorinated) | WT HIV-1 | 0.3 | >21.6 | >72000 |

| Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines, highlighting the enhanced potency and safety profile of the fluorinated compound (5t).[1] |

Part 3: Synthesis and Analytical Strategies

The successful development of fluorinated biphenyl carboxylic acids relies on robust synthetic methods and precise analytical techniques for their characterization and quantification.

Synthesis: The Suzuki-Miyaura Coupling

A cornerstone for the synthesis of biphenyl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide, providing a versatile route to a wide range of substituted biphenyls. The strategic timing of fluorination is critical; introducing fluorine at sites identified as metabolically labile can significantly enhance the drug's half-life and overall stability.[2]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for synthesizing fluorinated biphenyls.

Materials:

-

Aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4 or K2CO3)

-

Solvent system (e.g., water:dioxane mixture)

-

Pressure tube or reaction flask with condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a pressure tube, add the aryl halide, aryl boronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%).

-

Solvent Addition: Add the degassed solvent mixture.

-

Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for several hours (e.g., 4-24 hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using techniques such as NMR (1H, 13C, 19F) and mass spectrometry.

Analytical Method: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of these compounds in various matrices. Since many biphenyl carboxylic acids have weak UV absorbance, fluorescence detection is often employed to enhance sensitivity, which typically requires a derivatization step.

Experimental Protocol: Determination of PFCAs in Water Samples

-

Sample Preconcentration (SPE):

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis-WAX) according to the manufacturer's protocol.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in a small volume of reaction solvent.

-

-

Derivatization:

-

Add a derivatizing agent (e.g., 3-bromoacetyl coumarin) and a catalyst (e.g., a crown ether) to the reconstituted sample.

-

Heat the mixture (e.g., 70°C for 60 minutes) to form the fluorescent derivative.

-

-

HPLC Analysis:

-

Mobile Phase: Acetonitrile/water gradient.

-

Column: C18 reversed-phase column.

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: Inject the derivatized sample into the HPLC system. Identify and quantify the analytes by comparing their retention times and peak areas to those of known standards.

-

Part 4: In Vivo Evaluation and Preclinical Models

Translating in vitro findings into potential therapeutics requires rigorous evaluation in animal models to assess efficacy, pharmacokinetics, and safety.

Anti-Inflammatory Efficacy Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model to screen for acute anti-inflammatory activity of NSAIDs.

Experimental Protocol:

-

Animals: Wistar rats or Swiss albino mice are commonly used.

-

Grouping: Divide animals into groups: a control group (vehicle), a positive control group (standard drug like indomethacin), and test groups (receiving different doses of the fluorinated biphenyl carboxylic acid).

-

Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

A significant reduction in paw edema in the test groups compared to the control group indicates anti-inflammatory activity.

-

Self-Validation: The positive control group must show a statistically significant reduction in edema compared to the vehicle control group for the experiment to be considered valid. This ensures that the model is responsive to known anti-inflammatory agents. Additionally, assessing ulcerogenic potential by examining the gastric mucosa of the animals post-treatment is a critical step in evaluating the safety profile of new NSAID candidates.

Conclusion and Future Outlook

Fluorinated biphenyl carboxylic acids represent a versatile and powerful class of molecules with a broad and expanding range of biological activities. Their foundational role as potent anti-inflammatory agents via COX inhibition has paved the way for their exploration in more complex diseases. The strategic use of fluorine has proven to be a key tool for enhancing potency, selectivity, and metabolic stability.

Current research highlights their significant potential in oncology, virology, and neurodegenerative diseases. The ability of these compounds to interact with diverse targets such as kinases, viral enzymes, and protein aggregation pathways underscores the value of this scaffold in modern drug discovery. Future research will likely focus on developing derivatives with improved selectivity for specific COX isoforms to minimize side effects, further exploring their neuroprotective mechanisms, and optimizing their properties for crossing the blood-brain barrier. The continued synthesis and biological evaluation of novel fluorinated biphenyl carboxylic acids promise to deliver the next generation of therapies for a wide range of human diseases.

References

-

What is the mechanism of Diflunisal? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

-

Diflunisal - Wikipedia. Wikipedia. [Link]

-

The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal. (n.d.). PubMed. [Link]

-

Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-11-07). WebMD. [Link]

-

Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023-10-04). Patsnap Synapse. [Link]

-

Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

-

A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. [Link]

-

[Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. (n.d.). PubMed. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025-08-07). ResearchGate. [Link]

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PMC - PubMed Central. [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

Novel synthesis of fluorinated molecules with potential in drug research developed. (2024-06-21). Kiel University. [Link]

-

Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. PubMed. [Link]

-

Novel synthesis of fluorinated molecules with potential in drug research developed. (2024-06-28). Analytik NEWS. [Link]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]

-

NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade. PMC - PubMed Central. [Link]

-

Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. [Link]

-

Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024-01-12). PubMed Central. [Link]

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

-

Assessment of defluorination of fluorinated drugs in animal models. (2020-08-17). Morressier. [Link]

-

Biologically active molecules prepared from fluorinated carboxylic acids (bold part of the structures). ResearchGate. [Link]

-

New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. CORE. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025-08-10). ResearchGate. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]

-

Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

-

In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. (2013-04-12). PubMed. [Link]

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

A nitric oxide-donating flurbiprofen derivative reduces neuroinflammation without interacting with galantamine in the rat. PubMed. [Link]

-

Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. (2023-09-09). MDPI. [Link]

-

Animal models as predictors of the safety and efficacy of antibiotics. PubMed. [Link]

Sources

- 1. Neuroprotective Effects of Natural Antioxidants Against Branched-Chain Fatty Acid-Induced Oxidative Stress in Cerebral Cortex and Cerebellum Regions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-β-(4-Iodophenyl)tropane-2-β-carboxylic acid 2-[18F]fluoroethyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A nitric oxide-donating flurbiprofen derivative reduces neuroinflammation without interacting with galantamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of phenolic compounds in Parkinson’s disease: a bibliometric assessment of the 100 most cited papers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perfluorooctane Sulfonate (PFOS) Produces Dopaminergic Neuropathology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

A Note on the Target Compound: 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

An In-Depth Technical Guide on the Synthesis, History, and Significance of Difluorinated Biphenyl Carboxylic Acids

An extensive review of the current scientific literature and chemical databases reveals a notable absence of specific data for the compound "2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid." This suggests that this particular isomer is not a widely synthesized or commercially available molecule, potentially representing a novel chemical entity.

However, the structural motif—a difluorinated biphenyl core linked to a carboxylic acid—is of significant interest in medicinal chemistry and materials science. Therefore, this guide will focus on the broader class of difluorinated biphenyl carboxylic acids, providing a comprehensive overview of their historical context, core synthesis strategies, and scientific importance. The principles, protocols, and workflows discussed herein are directly applicable to the hypothetical synthesis of the target compound.

Historical Context and the Rise of Fluorinated Biphenyls in Medicinal Chemistry

The story of fluorinated biphenyl carboxylic acids is intrinsically linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). A landmark compound in this class is Diflunisal , chemically known as 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid. Introduced in the 1970s, Diflunisal represented a significant advancement over aspirin, offering improved potency and a longer half-life.

The success of Diflunisal underscored the value of incorporating fluorine atoms and a biphenyl scaffold into drug candidates. The biphenyl structure provides a rigid, well-defined three-dimensional shape that can effectively interact with biological targets. The addition of fluorine atoms, a strategy now central to modern drug design, offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with enzyme active sites.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the carboxylic acid, which can be critical for solubility, cell permeability, and target engagement.

These foundational discoveries paved the way for extensive research into other isomers and derivatives, establishing the difluorinated biphenyl carboxylic acid core as a "privileged scaffold" in drug discovery.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed gold standard due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

The general strategy involves coupling a boronic acid (or boronate ester) on one ring with a halide (typically bromide or iodide) on the other.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow for synthesizing a generic difluorinated biphenyl carboxylic acid, a pathway directly adaptable for the target compound 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Model Compound

The following protocol details the synthesis of a representative difluorinated biphenyl carboxylic acid. This serves as a robust template that can be adapted for specific isomers.

Objective: Synthesize 5-(2,4-difluorophenyl)salicylic acid (a close analog of Diflunisal) via Suzuki-Miyaura coupling.

Materials:

-

5-Bromo-2-hydroxybenzoic acid

-

(2,4-Difluorophenyl)boronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (Degassed)

-

Ethyl Acetate

-

Hexanes

-

Hydrochloric Acid (1M)

-

Brine

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Potassium carbonate is a common, effective base for the transmetalation step.

-

-

Catalyst Preparation: In a separate vial, pre-mix the catalyst system. Add Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq).

-

Rationale: Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

-

Reaction Assembly: Add the catalyst mixture to the main reaction flask. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can cause degradation and reduce catalytic activity.

-

-

Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and degassed water to the flask to achieve a starting material concentration of approximately 0.2 M.

-

Rationale: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Once the starting bromide is consumed, cool the mixture to room temperature. Add 50 mL of water and acidify to pH ~2 with 1M HCl. The product should precipitate. Extract the aqueous mixture three times with ethyl acetate.

-

Rationale: Acidification protonates the carboxylic acid, making it less water-soluble and more soluble in ethyl acetate for efficient extraction.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Characterization and Data Analysis

The identity and purity of the final compound must be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations for a Difluorinated Biphenyl Carboxylic Acid |

| ¹H NMR | Structural confirmation and proton environment analysis. | Complex aromatic region (6.5-8.5 ppm) showing distinct signals for both phenyl rings. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹⁹F NMR | Confirmation of fluorine incorporation. | Two distinct signals in the aromatic fluorine region, likely showing coupling to each other and to adjacent protons. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals for all unique carbon atoms. Carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A clear molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, ideally >95% purity by peak area integration. |

Conclusion and Future Outlook

The synthesis of difluorinated biphenyl carboxylic acids, historically driven by the success of NSAIDs like Diflunisal, is a mature field dominated by the robust and versatile Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of virtually any isomer in this class, including the novel target 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. As our understanding of structure-activity relationships deepens, the ability to precisely synthesize such tailored molecules will remain a critical tool for researchers in drug discovery and materials science, enabling the development of next-generation therapeutics and functional materials.

References

-

Title: Diflunisal: a new non-steroidal anti-inflammatory agent. Source: Journal of the Royal Society of Medicine. URL: [Link]

-

Title: A review of the animal pharmacology and human pharmacokinetics of diflunisal. Source: British Journal of Clinical Pharmacology. URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Source: Johnson Matthey. URL: [Link]

A Spectroscopic Guide to 3-(2-Fluorophenyl)-5-fluorobenzoic Acid: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2-Fluorophenyl)-5-fluorobenzoic acid, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the precise structural features of such molecules is paramount for rational drug design and the development of novel therapeutics. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established scientific principles and data from analogous structures.

Introduction: The Significance of Fluorinated Biaryls

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The target molecule, this compound, combines the structural motifs of a fluorinated benzoic acid and a biphenyl system, making it a valuable scaffold for the synthesis of complex therapeutic agents. Accurate spectroscopic analysis is the cornerstone of ensuring the identity and purity of this compound, which is critical for reproducible downstream applications.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~13.0 | br s | - | COOH |

| ¹H | ~8.0-8.2 | m | - | Ar-H |

| ¹H | ~7.3-7.7 | m | - | Ar-H |

| ¹³C | ~165-170 | s | - | C=O |

| ¹³C | ~160-165 | d | ¹JCF ≈ 240-260 | C-F |

| ¹³C | ~110-145 | m | - | Ar-C |

| ¹⁹F | ~ -110 to -115 | m | - | F on benzoic acid ring |

| ¹⁹F | ~ -115 to -120 | m | - | F on phenyl ring |

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 234.05 | Molecular Ion |

| [M-OH]⁺ | 217.05 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 189.06 | Loss of carboxyl group |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl fragment |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1620 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1100-1200 | Strong | C-F stretch (Aryl fluoride) |

Experimental Protocols and Methodologies

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.[1]

-

Capping: Securely cap the NMR tube.

Caption: Workflow for NMR data acquisition, processing, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of benzoic acid derivatives, often requiring derivatization to increase volatility.

-

Derivatization: To improve volatility, the carboxylic acid can be converted to a more volatile ester (e.g., methyl ester) or silyl ester. A common method is methylation with diazomethane or trimethylsilylation with a reagent like BSTFA.

-

Sample Preparation: Dissolve a small amount of the derivatized analyte in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250-300°C), and hold for a few minutes.

-

MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI) and the resulting ions are detected by the mass spectrometer.

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The presence of the carboxylic acid, aromatic rings, and carbon-fluorine bonds in this compound will give rise to characteristic absorption bands.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal sample preparation.[2][3][4]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: Workflow for acquiring and interpreting an IR spectrum using ATR.

Interpretation of Spectroscopic Data: A Deeper Dive

NMR Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a broad singlet for the carboxylic acid proton, typically downfield (~13.0 ppm). The aromatic protons will appear as a complex multiplet in the range of 7.3-8.2 ppm. The integration of these regions will be crucial for confirming the number of protons in each environment.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum (~165-170 ppm). The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF) of approximately 240-260 Hz, appearing as doublets.[5] The remaining aromatic carbons will appear in the typical aromatic region.

-

¹⁹F NMR: This is a key experiment for confirming the presence and environment of the fluorine atoms.[6][7][8][9][10] Two distinct signals are expected, one for each of the non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be sensitive to the substitution pattern on the aromatic rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a clear molecular ion peak at m/z 234.05.[11][12] Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[13][14] The presence of a peak at m/z 95 would be indicative of a fluorophenyl fragment.

Infrared Spectroscopy

The IR spectrum will be dominated by a very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[15][16][17] A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the C=O stretch.[18] The C-F stretching vibrations will result in strong absorptions in the 1100-1200 cm⁻¹ region. Aromatic C=C stretching bands will be observed in the 1580-1620 cm⁻¹ range.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predictive power of NMR, MS, and IR spectroscopy with robust, validated protocols, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The detailed workflows and interpretation guidelines presented herein are intended to empower scientists in drug discovery and development to accelerate their research through a deep understanding of the molecular architecture they are working with.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

Lin, R., Perez, C., & Wodess, M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3843–3850. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid. Retrieved from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]

-

ResearchGate. (2021). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Retrieved from [Link]

-

MDPI. (2022). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

YouTube. (2021, February 3). Mass Spectrometry of Benzoic Acid. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. mt.com [mt.com]

- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 4. agilent.com [agilent.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. biophysics.org [biophysics.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]